molecular formula C12H8F2O2S B1331596 1,2-Difluoro-4-phenylsulfonylbenzene CAS No. 934241-80-2

1,2-Difluoro-4-phenylsulfonylbenzene

Cat. No.: B1331596
CAS No.: 934241-80-2
M. Wt: 254.25 g/mol
InChI Key: XDVJSEPIPCJHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Difluoro-4-phenylsulfonylbenzene (DFPSB) is an organic compound belonging to the class of sulfonylbenzenes. It is a colorless solid that is soluble in organic solvents. It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Properties

IUPAC Name

4-(benzenesulfonyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVJSEPIPCJHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-difluoroaniline (3.5 g), acetonitrile (60 ml), diphenyldisulfide (6 g) and isoamyl nitrite (8 ml) were charged to a flask and heated at 60° C. for 2 h then evaporated under reduced pressure. The residue was purified by flash column chromatography (eluent isohexane) to give the subtitle compound. The product (3,4-difluorophenyl phenyl sulfide) was dissolved in acetonitrile (60 ml). Water (10 ml) and oxone (20 g) were added and stirred for 72 h at RT. The reaction mixture was partitioned between ether/water, the organics were separated, washed with water, then dried (MgSO4) and evaporated under reduced pressure. The residue was purified by flash column chromatography (eluent 5-10% ethyl acetate/isohexane) to give the subtitle compound (2.14 g).
Name
3,4-difluorophenyl phenyl sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Two

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